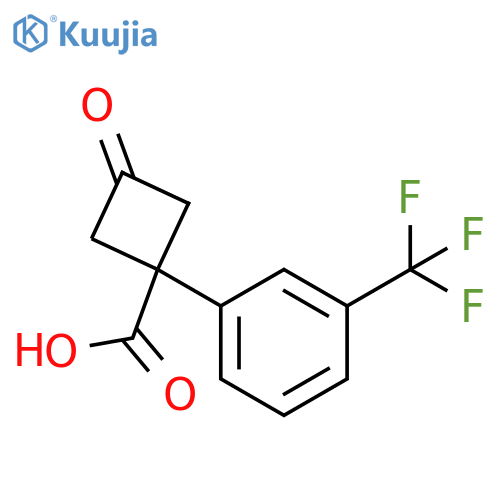

Cas no 1478112-02-5 (3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid)

3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid

- Cyclobutanecarboxylic acid, 3-oxo-1-[3-(trifluoromethyl)phenyl]-

- 1478112-02-5

- 3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

- AKOS014235266

- EN300-1928957

-

- インチ: 1S/C12H9F3O3/c13-12(14,15)8-3-1-2-7(4-8)11(10(17)18)5-9(16)6-11/h1-4H,5-6H2,(H,17,18)

- InChIKey: PAJQLGLFAQHJMB-UHFFFAOYSA-N

- SMILES: C1(C2=CC=CC(C(F)(F)F)=C2)(C(O)=O)CC(=O)C1

計算された属性

- 精确分子量: 258.05037863g/mol

- 同位素质量: 258.05037863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 367

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4Ų

- XLogP3: 1.6

じっけんとくせい

- 密度みつど: 1.468±0.06 g/cm3(Predicted)

- Boiling Point: 356.7±42.0 °C(Predicted)

- 酸度系数(pKa): 3.24±0.20(Predicted)

3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1928957-1.0g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 1g |

$1070.0 | 2023-05-31 | ||

| Enamine | EN300-1928957-5g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1928957-0.1g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1928957-5.0g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 5g |

$3105.0 | 2023-05-31 | ||

| Enamine | EN300-1928957-0.25g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1928957-1g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 1g |

$914.0 | 2023-09-17 | ||

| Enamine | EN300-1928957-0.5g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1928957-2.5g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1928957-0.05g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1928957-10.0g |

3-oxo-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |

1478112-02-5 | 10g |

$4606.0 | 2023-05-31 |

3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid 関連文献

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acidに関する追加情報

Introduction to 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid (CAS No. 1478112-02-5) and Its Emerging Applications in Chemical Biology

3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, identified by the CAS number 1478112-02-5, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. The presence of a trifluoromethyl group and a cyclobutane core in its molecular structure imparts distinct physicochemical properties, making it a promising candidate for various applications, particularly in the development of bioactive molecules. This introduction delves into the compound's chemical characteristics, its potential biological activities, and recent advancements in its utilization within cutting-edge research.

The molecular framework of 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid combines a phenyl ring substituted with a trifluoromethyl group, a key feature that enhances lipophilicity and metabolic stability, with a rigid cyclobutane moiety that contributes to high binding affinity. This combination is particularly intriguing for drug design, as trifluoromethyl groups are frequently incorporated into pharmaceuticals to modulate pharmacokinetic profiles. The carboxylic acid functionality at the cyclobutane ring further extends the compound's versatility, allowing for derivatization into esters, amides, or other pharmacophores essential for medicinal chemistry applications.

In recent years, the exploration of heterocyclic compounds has intensified due to their role as scaffolds in drug discovery. The cyclobutane ring in 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid introduces conformational rigidity, which can improve enzyme binding specificity—a critical factor in designing small-molecule inhibitors. Moreover, the electron-withdrawing nature of the trifluoromethyl group influences electronic distributions across the molecule, potentially affecting interactions with biological targets. These features have prompted researchers to investigate its potential as an intermediate in synthesizing novel therapeutics targeting neurological disorders, inflammation, and cancer.

One of the most compelling aspects of 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid is its utility in generating libraries of compounds for high-throughput screening (HTS). The structural motifs present in this molecule allow for systematic modifications while retaining key pharmacological properties. For instance, computational studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes involved in pain signaling pathways. Such findings align with ongoing efforts to develop next-generation analgesics with improved efficacy and reduced side effects.

Recent experimental investigations have begun to unravel the biological relevance of this compound. In vitro assays have demonstrated that certain analogs exhibit moderate binding affinity to serine/threonine proteases, which are implicated in various disease mechanisms. The trifluoromethyl group's presence appears to enhance interactions with these targets by modulating hydrogen bonding networks and hydrophobic contacts. Furthermore, preliminary toxicological assessments indicate that 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid and its derivatives are well-tolerated at submicromolar concentrations, suggesting a favorable safety profile for further development.

The synthesis of 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences involving cycloaddition reactions or transition-metal-catalyzed transformations to construct the cyclobutane core. However, recent advances in organometallic chemistry have enabled more efficient routes to this scaffold. For example, palladium-catalyzed cross-coupling reactions now allow for rapid introduction of functional groups at specific positions on the phenyl ring without compromising regioselectivity—a crucial consideration when designing biologically active molecules.

The integration of computational methods has further accelerated the discovery process for compounds like 3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid. Molecular modeling techniques predict how modifications to its structure will influence binding affinity and selectivity profiles. These predictions are then validated experimentally through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Such interdisciplinary approaches highlight the synergy between theoretical chemistry and experimental biology—ensuring that promising candidates like this one progress efficiently through preclinical development.

The potential applications of 3-oxo-1-trifluoromethylphenylcyclobutane derivatives extend beyond traditional drug discovery scenarios. Researchers are exploring their use as probes in biochemical assays where high-affinity binders are required to dissect signaling pathways or identify novel interactors within cellular systems. Additionally, because these compounds can be readily functionalized into fluorescent probes or biotinylated derivatives, they offer tools for imaging studies at both cellular and molecular levels.

The trifluoromethyl group's impact on metabolic stability is another area where this class of compounds shines—it tends to prolong half-lives by resisting oxidative degradation pathways common to many small molecules used therapeutically today. This characteristic could translate into longer-lasting effects when administered orally or topically compared with analogous drugs lacking such substituents—a significant advantage from both patient compliance perspectives as well as formulation design considerations.

Looking ahead, future work will likely focus on expanding synthetic methodologies so that libraries containing thousands upon thousands members become feasible targets rather than isolated examples worth studying individually . Advances toward automated synthesis coupled with artificial intelligence-assisted virtual screening promise not only faster identification but also deeper insights into structure-function relationships than ever before possible .

1478112-02-5 (3-oxo-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid) Related Products

- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)

- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)

- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)

- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)

- 1214354-44-5(2-(Chloromethyl)-4-(trifluoromethyl)biphenyl)

- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

- 2229336-97-2(tert-butyl N-2-(1H-1,3-benzodiazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)

- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)

- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)

- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)